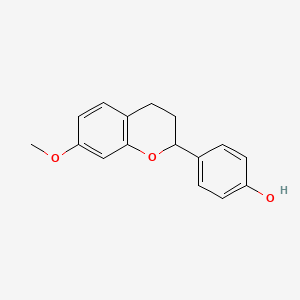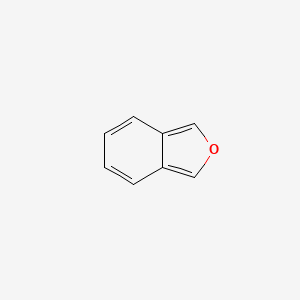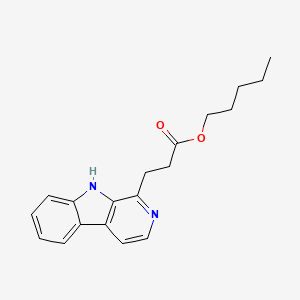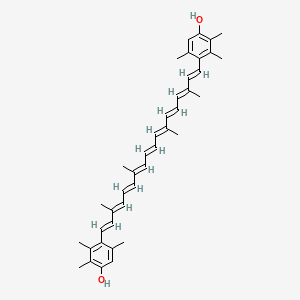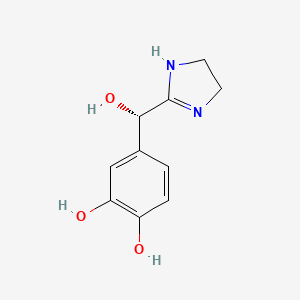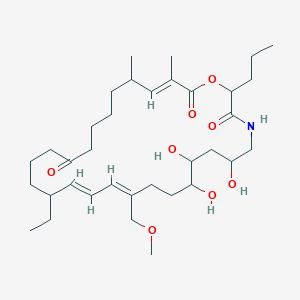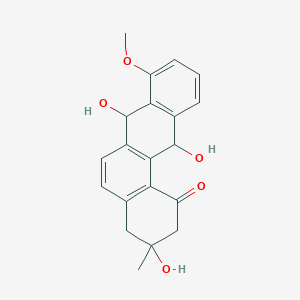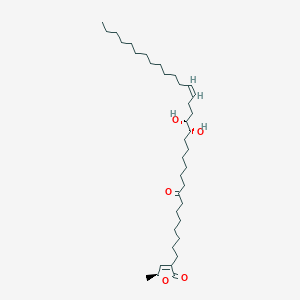
Arugosin F
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Arugosin F is a natural product found in Ascodesmis sphaerospora with data available.
科学的研究の応用
Antifungal and Antibacterial Properties
Arugosin F, isolated from the coprophilous fungus Ascodesmis sphaerospora, exhibits significant antifungal and antibacterial activities. This discovery highlights its potential in combating fungal and bacterial infections. The molecular structure and characteristics of this compound were determined using advanced techniques like NMR and MS, affirming its place within the arugosin class of compounds (Hein, Gloer, Koster, & Malloch, 1998).
Molecular Structure Analysis
In-depth molecular structure analysis of this compound has been conducted, providing insights into its chemical properties. This research is crucial for understanding how this compound can be applied in various scientific contexts, including pharmaceuticals and biochemistry (Ballantine, Francis, Hassall, & Wright, 1970).
Derivative Compounds and Structural Variants
Studies on fungal products have led to the isolation and structural determination of various arugosin compounds, including arugosin E. These findings expand the knowledge about the arugosin class and open up new avenues for research and application (Kawahara, Nozawa, Nakajima, & Kawai, 1988).
Marine-Derived Fungus Derivatives
Research involving the marine-derived fungus Emericella nidulans var. acristata has led to the discovery of new compounds related to this compound, including arugosins G and H. These discoveries highlight the diversity of the arugosin class and its potential applications in marine biotechnology and pharmacology (Kralj et al., 2006).
Relationship with Other Arugosin Compounds
The biosynthesis and molecular analysis of arugosin C, a metabolite of a mutant strain of Aspergillus rugulosus, sheds light on the relationship between different arugosin compounds. This research contributes to the broader understanding of the arugosin class, which is essential for exploring its full potential in scientific applications (Ballantine, Ferrito, Hassall, & Jenkins, 1973).
特性
分子式 |
C15H12O5 |
|---|---|
分子量 |
272.25 g/mol |
IUPAC名 |
1,6,10-trihydroxy-8-methyl-6H-benzo[c][1]benzoxepin-11-one |
InChI |
InChI=1S/C15H12O5/c1-7-5-8-12(10(17)6-7)14(18)13-9(16)3-2-4-11(13)20-15(8)19/h2-6,15-17,19H,1H3 |
InChIキー |
JLEOTFZRJGKSAD-UHFFFAOYSA-N |
正規SMILES |
CC1=CC2=C(C(=C1)O)C(=O)C3=C(C=CC=C3OC2O)O |
同義語 |
arugosin F |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




